molecular formula C7H12N2 B1591152 1-Isopropyl-2-methylimidazole CAS No. 84606-45-1

1-Isopropyl-2-methylimidazole

Cat. No.: B1591152
CAS No.: 84606-45-1
M. Wt: 124.18 g/mol
InChI Key: GDRRCHJTUJBMQA-UHFFFAOYSA-N
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Description

1-Isopropyl-2-methylimidazole is a heterocyclic organic compound with the molecular formula C6H10N2. It is a derivative of imidazole, featuring a methyl group at the 2-position and an isopropyl group at the 1-position. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-2-methylimidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced organic synthesis techniques. The process typically includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-2-methylimidazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .

Scientific Research Applications

1-Isopropyl-2-methylimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The compound’s structure allows it to participate in various biochemical reactions, making it a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-2-methylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other imidazole derivatives .

Properties

IUPAC Name

2-methyl-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)9-5-4-8-7(9)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRRCHJTUJBMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562849
Record name 2-Methyl-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84606-45-1
Record name 2-Methyl-1-(1-methylethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84606-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-methyl-1-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084606451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-methyl-1-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100-ml three-necked flask equipped with a thermometer, condenser, magnetic stirrer, and nitrogen inlet was charged with 1-isopropyl-2-methylimidazoline (50 g, 0.4 mole) and nickel-copper-chromium catalyst (5.0 g) as described in U.S. Pat. No. 3,152,998. The reaction was carried out at 200° C. with stirring and under a nitrogen atmosphere for about 5 hours. GLC analysis showed that more than 99% of the starting imidazoline had been converted to give the corresponding imidazole with 98.5% selectivity. The product was fractionally distilled under reduced pressure (80° C. at 1.2 mm Hg) to give a clear, colorless liquid in about 98% yield.
Name
1-isopropyl-2-methylimidazoline
Quantity
50 g
Type
reactant
Reaction Step One
Name
nickel-copper-chromium
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was followed except that 50.0 g of 1-isopropyl-2-methylimidazoline and about 5 g of Raney Nickel-chromium catalyst was charged. GLC analysis showed that 98% yield of 1-isopropyl-2-methylimidazole was obtained with >99% conversion of imidazoline.
Name
1-isopropyl-2-methylimidazoline
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

The procedure of Example 1 was followed except that 26.2 g of 1-isopropyl-2-methylimidazoline and 3.0 g of a cobalt hydrogenation catalyst was charged. GLC analysis show that a 14% yield of 1-isopropyl-2-methylimidazole was obtained with 19% conversion of imidazoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-isopropyl-2-methylimidazoline
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The procedure of Example 1 was followed except that 33.1 g (0.32 mol) of N-isopropylethylenediamine, 19.4 g (0.32 mole) of acetic acid and 5.9 g of Harshaw Ni-2715 catalyst were used. About 37.6 g of crude product was recovered. GLC analysis showed that the crude product contained 98% of 1-isopropyl-2-methylimidazole.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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